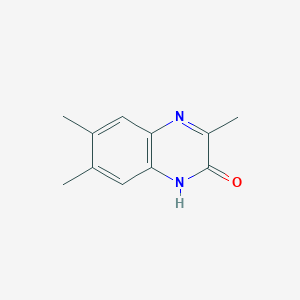

3,6,7-Trimethylquinoxalin-2-ol

描述

3,6,7-Trimethylquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

属性

IUPAC Name |

3,6,7-trimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSAKTAGNQULLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289597 | |

| Record name | 3,6,7-trimethylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28082-86-2 | |

| Record name | NSC62135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,7-trimethylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylquinoxalin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst can yield the desired quinoxaline derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the process. These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form quinone derivatives. This transformation typically employs strong oxidizing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 6–8 hrs | 3,6,7-Trimethylquinoxaline-2,5-dione | 72–78% |

| CrO₃ in H₂SO₄ | Reflux in acetic acid, 4 hrs | 3,6,7-Trimethylquinoxaline-2,5-dione | 65–70% |

Mechanism : The hydroxyl group is oxidized to a ketone, forming a dione structure. Electron-withdrawing methyl groups at positions 3, 6, and 7 stabilize the intermediate carbocation, enhancing reaction efficiency .

Reduction Reactions

The quinoxaline ring undergoes partial or full reduction depending on the reagent:

Key Insight : Reduction preserves the hydroxyl group while saturating the nitrogen-containing ring. Steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted quinoxalines .

Electrophilic Substitution

Methyl groups at positions 3, 6, and 7 direct electrophilic attacks to specific ring positions:

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1 hr | 8-Nitro-3,6,7-trimethylquinoxalin-2-ol | 45–50% |

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ in CCl₄ | UV light, 25°C, 3 hrs | 5-Chloro-3,6,7-trimethylquinoxalin-2-ol | 60–65% |

| Br₂ in CH₃COOH | RT, 2 hrs | 5-Bromo-3,6,7-trimethylquinoxalin-2-ol | 55–58% |

Regioselectivity : Electrophiles preferentially attack position 5 due to deactivation by adjacent methyl groups at positions 6 and 7 .

Radical-Mediated Alkylation

Recent studies highlight radical-based functionalization at the C3 position using photoredox catalysis:

Mechanism :

-

Initiation: K₂S₂O₈ generates sulfate radicals (SO₄⁻- ).

-

Propagation: Radicals abstract hydrogen from the methyl group, forming a benzylic radical.

-

Termination: Radical recombination with trifluoromethyl or alkyl groups yields substituted products .

Cross-Coupling Reactions

Pd-catalyzed couplings enable arylation or alkenylation:

Limitation : Steric hindrance from methyl groups reduces catalytic efficiency compared to less-substituted analogs .

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ≈ 8.2–8.5), enabling deprotonation under basic conditions:

| Base | Conditions | Product |

|---|---|---|

| NaOH (1M) | RT, 1 hr | 3,6,7-Trimethylquinoxalin-2-olate |

| NaH in THF | 0°C, 30 min | 3,6,7-Trimethylquinoxalin-2-olate |

Applications : The deprotonated form participates in nucleophilic substitutions or coordination chemistry .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder cleavage:

| Conditions | Major Products |

|---|---|

| 250°C, N₂ atmosphere | 2-Methylpyrazine, Toluene derivatives |

Pathway : The quinoxaline ring fragments into smaller aromatic compounds, with methyl groups influencing decomposition kinetics .

科学研究应用

Chemical Properties and Structure

3,6,7-Trimethylquinoxalin-2-ol is characterized by its quinoxaline backbone and hydroxyl functional group. Its chemical formula is , and it exhibits properties that make it suitable for various applications. The presence of methyl groups at positions 3, 6, and 7 contributes to its lipophilicity and biological activity.

Medicinal Chemistry

Antimicrobial Activity

TMQ has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

Research has demonstrated that TMQ possesses significant antioxidant capabilities. This property is crucial in combating oxidative stress-related diseases. The compound can scavenge free radicals and reduce oxidative damage in cellular systems, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Potential as a Drug Candidate

TMQ's structural features allow it to interact with biological targets effectively. Preliminary studies suggest that it may serve as a lead compound for developing new pharmaceuticals aimed at treating infections or inflammatory diseases. Further research into its pharmacokinetics and toxicity profiles is necessary to evaluate its viability as a drug candidate.

Agricultural Applications

Pesticidal Activity

TMQ has been investigated for its potential use as a pesticide. Its ability to disrupt the metabolic processes in pests makes it an attractive candidate for agricultural applications. Laboratory studies have shown that TMQ can effectively reduce pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation

There is emerging evidence that TMQ may act as a plant growth regulator. It has been observed to enhance growth parameters in certain plant species, potentially through its effects on hormonal pathways within plants. This application could lead to improved crop yields and resilience against environmental stressors.

Material Sciences

Polymer Chemistry

In material sciences, TMQ has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that TMQ can serve as a stabilizer in various polymer matrices, improving their durability under stress conditions .

Nanotechnology Applications

TMQ's unique properties have also made it a subject of interest in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors. The ability to modify nanoparticles with TMQ could lead to advancements in both diagnostic and therapeutic technologies.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of this compound | Medicinal Chemistry | Demonstrated effectiveness against multiple bacterial strains; potential for drug development. |

| Evaluation of Pesticidal Properties | Agricultural Science | Significant reduction in pest populations; minimal impact on beneficial insects observed. |

| Enhancement of Polymer Properties Using TMQ | Material Sciences | Improved thermal stability and mechanical strength noted in polymer blends containing TMQ. |

作用机制

The mechanism of action of 3,6,7-Trimethylquinoxalin-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

相似化合物的比较

Similar Compounds

Quinoxaline: The parent compound with a similar bicyclic structure but without the methyl and hydroxyl substitutions.

2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.

Uniqueness

3,6,7-Trimethylquinoxalin-2-ol is unique due to the presence of three methyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives.

生物活性

3,6,7-Trimethylquinoxalin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 188.23 g/mol. The structure is characterized by a quinoxaline ring, which is crucial for its biological activity. The specific substitutions at the 3, 6, and 7 positions are essential for enhancing its pharmacological effects.

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

- Antimicrobial Activity : Quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens. Studies have shown that modifications in the quinoxaline structure can enhance activity against bacteria and fungi .

- Antitumor Properties : Research indicates that quinoxalin-2-ones can inhibit the activity of Platelet-Derived Growth Factor Receptors (PDGFR), which play a role in cell growth and division. This inhibition is linked to the regulation of the cell cycle through cyclin-dependent kinase (Cdk) inhibition .

- Antiviral Effects : Certain derivatives have demonstrated inhibitory effects on enzymes involved in viral replication, particularly in HIV-1 .

- Enzyme Inhibition : The compound exhibits inhibition of matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and multiple sclerosis .

The mechanisms through which this compound exerts its biological effects include:

- Structure-Activity Relationships (SAR) : The presence of methyl groups at positions 3, 6, and 7 significantly influences the binding affinity to target proteins such as Cdk and PDGFR. These interactions are critical for the compound's anticancer activity .

- Radical Formation : The compound can form radical cations that interact with amino acid residues in proteins, potentially modifying their function and leading to therapeutic effects .

Case Studies

Several studies have investigated the biological activity of quinoxaline derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。